Cas no 2137788-10-2 (3-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]propanoic acid)

3-[(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]propanoic acid is a versatile Fmoc-protected azetidine derivative widely used in peptide synthesis and medicinal chemistry. The Fmoc group provides orthogonal protection for the azetidine nitrogen, enabling selective deprotection under mild basic conditions. The compound features a propanoic acid linker, enhancing solubility and facilitating conjugation with other functional groups. Its rigid azetidine scaffold contributes to conformational restraint, improving binding affinity in drug design. This intermediate is particularly valuable in solid-phase peptide synthesis (SPPS) and the development of constrained peptidomimetics. High purity and stability make it suitable for precise synthetic applications in pharmaceutical research.
3-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]propanoic acid structure
2137788-10-2 structure
Product Name:3-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]propanoic acid
CAS No:2137788-10-2
MF:C21H21NO5
MW:367.395146131516
CID:4640290
Update Time:2025-07-25

3-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]propanoic acid
    • Inchi: 1S/C21H21NO5/c23-20(24)9-10-26-14-11-22(12-14)21(25)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24)
    • InChI Key: GZLMYJNZLISSGU-UHFFFAOYSA-N
    • SMILES: N1(C(OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)=O)CC(OCCC(O)=O)C1

3-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]propanoic acid Pricemore >>

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Additional information on 3-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]propanoic acid

Professional Introduction to 3-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]propanoic Acid (CAS No. 2137788-10-2)

3-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]propanoic acid, with the CAS number 2137788-10-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules that exhibit promising properties for use in drug development, particularly in the design of novel therapeutic agents targeting various biological pathways. The intricate structure of this molecule, featuring a fluoren-9-yl moiety and an azetidine ring, makes it a subject of interest for researchers exploring innovative synthetic strategies and pharmacological applications.

The fluoren-9-yl substituent is a key feature of this compound, contributing to its unique electronic and steric properties. Fluorene derivatives are widely recognized for their excellent photophysical characteristics, making them valuable in the development of fluorescent probes and optoelectronic materials. In the context of pharmaceuticals, the presence of a fluorene group can enhance the binding affinity and selectivity of a molecule towards its biological target, thereby improving its therapeutic efficacy. The methoxy carbonylation at the azetidine ring further enhances the molecular complexity, providing multiple sites for functionalization and interaction with biological systems.

The azetidine ring is another critical component of this compound, offering a rigid three-membered heterocyclic framework that can mimic natural amino acid structures. Azetidine derivatives have been extensively studied for their potential as scaffolds in drug design due to their ability to adopt favorable conformations that interact with biological macromolecules. The incorporation of a protected carboxylic acid group at the 1-position of the azetidine ring allows for further derivatization, enabling the synthesis of more complex analogs with tailored pharmacological properties.

In recent years, there has been growing interest in the development of novel bioactive molecules derived from azetidine scaffolds. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, anti-viral, and anticancer applications. The combination of the fluoren-9-yl moiety and the azetidine ring in 3-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]propanoic acid suggests that it may exhibit unique biological activities that could be exploited for therapeutic purposes.

The synthesis of this compound involves multi-step organic transformations, including protection-deprotection strategies, nucleophilic substitution reactions, and cyclization processes. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been instrumental in constructing the complex framework of this molecule. These synthetic methodologies not only highlight the expertise required in modern organic chemistry but also underscore the importance of innovative approaches in drug discovery.

The pharmacological potential of 3-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]propanoic acid has been explored through several preliminary studies. In vitro assays have demonstrated its ability to interact with specific biological targets, suggesting possible applications in modulating cellular signaling pathways. Additionally, computational studies using molecular modeling techniques have provided insights into its binding mode and interactions with proteins, further supporting its potential as a lead compound for drug development.

The role of fluorinated aromatic compounds in medicinal chemistry cannot be overstated. The presence of fluorine atoms can significantly influence the pharmacokinetic properties of a molecule, including its metabolic stability and membrane permeability. The fluorene group in this compound is likely to contribute to these properties, making it an attractive candidate for further optimization.

In conclusion, 3-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]propanoic acid (CAS No. 2137788-10-2) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological potential make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an important role in future drug development efforts.

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